3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the benzothieno-pyrimidine-dione class, characterized by a fused benzothiophene-pyrimidine core. The structure includes a 3,4-dimethoxyphenyl group at position 3 and a 2,5-dimethylbenzyl moiety at position 1.
Properties
Molecular Formula |
C27H24N2O4S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H24N2O4S/c1-16-9-10-17(2)18(13-16)15-28-24-20-7-5-6-8-23(20)34-25(24)26(30)29(27(28)31)19-11-12-21(32-3)22(14-19)33-4/h5-14H,15H2,1-4H3 |
InChI Key |
USYUKPRMXVTLJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials often include substituted benzothiophenes and pyrimidines, which undergo various reactions such as condensation, cyclization, and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its biological activity can be explored for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
- Target Compound: Features a [1]benzothieno[3,2-d]pyrimidine-dione core, which distinguishes it from thieno[2,3-d]pyrimidin-4(3H)-ones () and chromeno-pyrimidine-diones ().
- Analogs: Thieno[2,3-d]pyrimidin-4(3H)-ones lack the benzene ring fusion, resulting in a smaller, less planar structure. This may reduce cellular uptake or target engagement in cancer cell lines like MCF-7 or PC-3 .
- This structural feature is absent in the target compound, suggesting divergent mechanisms of action (e.g., antimicrobial vs. anticancer) .
Substituent Effects
- Target Compound: The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, which may stabilize charge-transfer interactions.
- Analogs : Substituted with diverse aromatic aldehydes (e.g., 4-hydroxybenzylamine derivatives), these compounds exhibit moderate to high antiproliferative activity (46–86% yields) but lack the dimethylbenzyl group, possibly reducing steric specificity .
- Analogs (M8, M9) : Feature electron-withdrawing groups (3-bromo and 3-nitro substituents), which may enhance electrophilic reactivity in antimicrobial assays. However, melting points (150–170°C) suggest lower thermal stability compared to the target compound’s likely profile .
Reaction Conditions
- The target compound’s synthesis may parallel ’s use of ethanol as a solvent and prolonged heating (10–14 h), though its dimethylbenzyl group could necessitate tailored purification steps .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H24N2O4S
- Molecular Weight : 396.50 g/mol
The structure features a benzothieno[3,2-d]pyrimidine core, which is known for diverse biological activities due to its unique heterocyclic nature.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process may include:
- Formation of the thieno-pyrimidine scaffold.
- Introduction of the dimethoxyphenyl and dimethylbenzyl substituents via electrophilic aromatic substitution or similar reactions.
Anticancer Activity
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notably:
- In vitro assays demonstrated an IC50 value of approximately 27.6 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong anticancer potential .
- Structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance cytotoxicity, with electron-withdrawing groups generally increasing activity .
The proposed mechanism involves:
- Inhibition of DNA synthesis : The compound may interfere with nucleic acid metabolism in cancer cells.
- Induction of apoptosis : Evidence suggests that treatment leads to increased markers of apoptosis in affected cells.
Other Pharmacological Effects
Beyond anticancer properties, preliminary investigations indicate potential anti-inflammatory and antimicrobial activities. However, these effects require further validation through comprehensive studies.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
